Pyrazolo[1,5-a]pyridin-3-yl-(2-pyridin-4-ylazepan-1-yl)methanone
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Overview
Description
Pyrazolo[1,5-a]pyridin-3-yl-(2-pyridin-4-ylazepan-1-yl)methanone: is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core linked to a pyridin-4-ylazepane moiety via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloaddition Reaction: One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles.
Condensation Reaction: Another approach is the condensation of hydrazine with 6-alkyl-4-oxohex-5-ynoates, followed by cyclization to form the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions to improve yield and purity. This may involve continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups.
Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can be used to modify the azepane ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated azepane derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridines.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-3-yl-(2-pyridin-4-ylazepan-1-yl)methanone: has been explored for its potential in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Studied for its anticancer properties, showing activity against various cancer cell lines.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The pyrazolo[1,5-a]pyridine core interacts with the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent anticancer activity.
Uniqueness
Pyrazolo[1,5-a]pyridin-3-yl-(2-pyridin-4-ylazepan-1-yl)methanone: stands out due to its unique azepane linkage, which may confer additional binding interactions and specificity compared to other pyrazolo derivatives.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-yl-(2-pyridin-4-ylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(16-14-21-23-13-5-3-7-18(16)23)22-12-4-1-2-6-17(22)15-8-10-20-11-9-15/h3,5,7-11,13-14,17H,1-2,4,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWSSHHXUHFIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=C3C=CC=CN3N=C2)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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